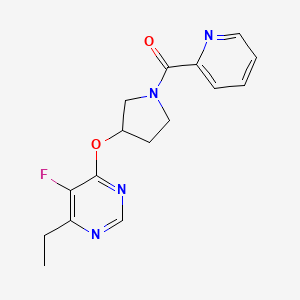

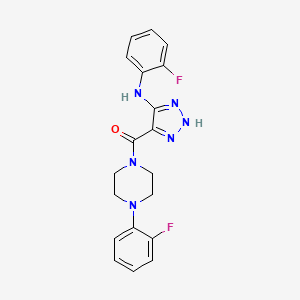

![molecular formula C14H25NO4 B2688207 3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid CAS No. 1822615-25-7](/img/structure/B2688207.png)

3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as Boc-CPM, and it is a derivative of proline that has been modified with a tert-butoxycarbonyl (Boc) group. Boc-CPM has been synthesized using various methods, and its mechanism of action and biochemical effects are still being studied. In

Applications De Recherche Scientifique

Preparation of Electrophilic Building Blocks

- Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). Their work involved bromination in the α-position of carbonyl groups in five-membered-ring acetals, leading to chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Synthesis of Enantiomerically Pure Compounds

- Jiménez et al. (2001) reported the HPLC resolution of racemic precursors to prepare enantiomerically pure constrained cyclopropane analogues of phenylalanine. This highlights the role of tert-butoxycarbonyl amino acids in asymmetric synthesis and resolution (Jiménez et al., 2001).

Molecular and Crystal Structure Analysis

- Kozioł et al. (2001) studied the crystal structure of a derivative of L-cysteine with tert-butoxycarbonyl and tert-butyl protecting groups. This work demonstrates the importance of these compounds in studying molecular conformations and intermolecular interactions (Kozioł et al., 2001).

Aerobic Reactions in Organic Chemistry

- Speier et al. (1996) explored aerobic reactions involving tert-butoxycarbonyl compounds, demonstrating their utility in the synthesis of complex organic molecules with unique magnetic properties (Speier et al., 1996).

Use in Peptide Synthesis

- Matt and Seebach (1998) conducted a study on C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. They used N-[(tert-butoxy)carbonyl] protected peptides, which highlights the role of these compounds in modifying peptide backbones (Matt & Seebach, 1998).

Synthesis and Properties of Polyacetylenes

- Gao et al. (2003) discussed the synthesis of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives. They explored the polymerization of these monomers, underscoring the relevance of tert-butoxycarbonyl amino acids in polymer chemistry (Gao et al., 2003).

Propriétés

IUPAC Name |

2-(cyclopentylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTFMWBPIZCGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-2-(cyclopentylmethyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

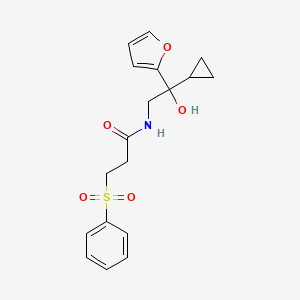

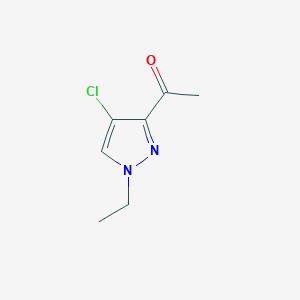

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)

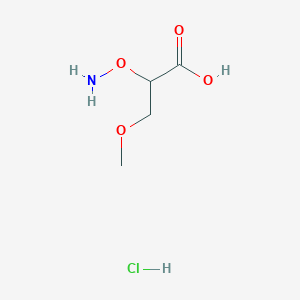

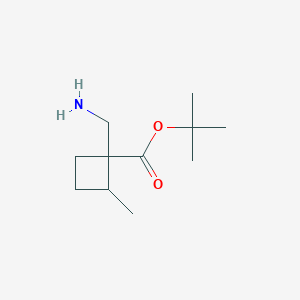

![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)

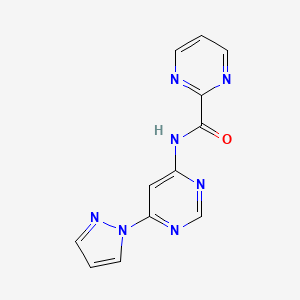

![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)

![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)

![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2688141.png)